9-Anthraceneboronic acid
Overview
Description
9-Anthraceneboronic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been identified as a luminescent material with significant development prospects and practical value. It is particularly important as an intermediate for the synthesis of other derivatives .
Synthesis Analysis
The synthesis of this compound involves the bromination of anthracene to produce 9-bromoanthracene, followed by a reaction with butyl lithium. The reaction conditions, such as temperature, are critical for the yield, which can reach up to 79.8% at temperatures below -70°C. This synthesis route is noted for its reasonableness, short reaction time, and high yield .
Molecular Structure Analysis
The molecular structure of anthracene derivatives, including this compound, is characterized by the anthracene core, which is almost planar. In the case of anthracene-9-carboxylic acid, the carboxyl group plane makes a dihedral angle of 54.87 degrees with the anthracene core plane, which may be similar in boronic acid derivatives .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its boronic acid group. For instance, it can be used in the conjugate addition of arylboronic acids to electron-deficient alkenes, catalyzed by a 9-(diphenylphosphino)anthracene-based phosphapalladacycle, leading to β-arylated alkanes with good yields . Additionally, the photodimerization of crystalline 9-anthracenecarboxylic acid, which is structurally related to this compound, has been studied, indicating potential photochemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by substitutions on the anthracene core. For example, fluorinated derivatives of 9-anthracene carboxylic acid exhibit varying photomechanical properties, which are related to the photodimerization and mechanical response of the material . The photophysical properties of these derivatives are also important for applications in photomechanical materials, as demonstrated by the study of crystal structures and photophysical properties of 9-anthracene carboxylic acid derivatives . Furthermore, the interaction of europium complexes with anthracene-9-carboxylic acid with various solvents and molecules like N-acetyl amino acids and nucleotides has been investigated, showing enhanced fluorescence properties under certain conditions .
Mechanism of Action
Safety and Hazards
9-Anthraceneboronic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
Anthracene-based compounds like 9-Anthraceneboronic acid have potential applications in many areas due to their unique properties. For instance, they can be used in the construction of coordination complexes . They also show promise in the development of luminescent materials . Furthermore, they can be integrated into covalent adaptable networks to create stimuli-responsive elastomers .
properties
IUPAC Name |
anthracen-9-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDLIWHHXBLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573500 | |
Record name | Anthracen-9-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100622-34-2 | |
Record name | Anthracen-9-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Anthraceneboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-Anthraceneboronic acid suitable for sensor applications?
A: this compound exhibits a unique property: it can specifically recognize and react with hydrogen peroxide (H2O2). [] This interaction triggers a structural transformation, converting the boronic acid ester into electroactive phenols. These phenols can be readily detected electrochemically, allowing for the sensitive detection of H2O2. [] This specific recognition mechanism makes this compound a promising component in electrochemical sensors for H2O2.
Q2: How is this compound utilized in the development of stimuli-responsive materials?
A: this compound plays a crucial role in creating stimuli-responsive elastomers due to its dynamic covalent bonding capabilities. [] When combined with dihydroxyl-functionalized poly(styrene-butadiene-styrene) (SBS) and subjected to heat or ultraviolet (UV) radiation, it forms a crosslinked network. [] This network is reversible: the boronic ester linkages break and reform in response to specific stimuli like heat, UV light, or alcohols. [] This dynamic behavior allows for the development of elastomers with tunable mechanical properties, responding to external triggers.
Q3: What is the significance of the synthetic route used to produce this compound?
A: The synthesis of this compound typically involves a two-step process. First, anthracene is brominated to produce 9-bromoanthracene. [] Then, 9-bromoanthracene reacts with butyl lithium at low temperatures (below -70°C) to yield this compound. [] This method is advantageous because it achieves a high yield (up to 79.8%) within a short reaction time, making it efficient for producing this valuable compound. []
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